molecular formula C10H6FNO B2884263 3-Fluoroquinoline-2-carbaldehyde CAS No. 1359703-82-4

3-Fluoroquinoline-2-carbaldehyde

Cat. No. B2884263
CAS RN: 1359703-82-4
M. Wt: 175.162
InChI Key: OKAWTXKOQNUDSX-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-2-carbaldehyde is a fluorogenic amine labeling dye . It is not fluorescent itself, but reacts with primary amines to form fluorescent products . It was first reported in 1990 .


Synthesis Analysis

The synthesis of 3-Fluoroquinoline-2-carbaldehyde involves various protocols. For example, the Vilsmeier–Haack reaction has been used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles . The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

3-Fluoroquinoline-2-carbaldehyde reacts with primary amines to form fluorescent products . Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .


Physical And Chemical Properties Analysis

The molecular formula of 3-Fluoroquinoline-2-carbaldehyde is C10H6FNO . Its molecular weight is 175.16 g/mol .

Mechanism of Action

The fluoroquinolones, which include 3-Fluoroquinoline-2-carbaldehyde, are the only direct inhibitors of DNA synthesis . By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV . Ternary complexes of drug, enzyme, and DNA block progress of the replication fork .

Safety and Hazards

3-Fluoroquinoline-2-carbaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAWTXKOQNUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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